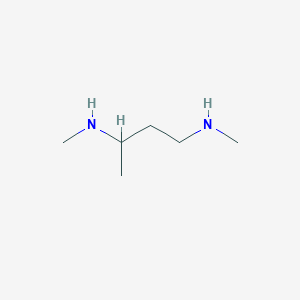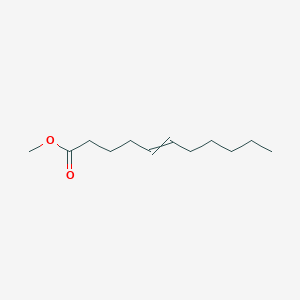
Methyl undec-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl undec-5-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it suitable for various applications in sustainable design, cosmetics, and polymer industries .
准备方法
Synthetic Routes and Reaction Conditions
Methyl undec-5-enoate can be synthesized through the esterification of undecenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to produce undecenoic acid. This acid is then esterified with methanol to yield this compound. The industrial process ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
Methyl undec-5-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Alcohols: Formed through reduction of the ester group.
Amides and Esters: Formed through substitution reactions.
科学研究应用
Methyl undec-5-enoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl undec-5-enoate involves its reactivity due to the terminal double bond and ester group. The double bond allows for polymerization and metathesis reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as a building block for various chemical and industrial applications .
相似化合物的比较
Similar Compounds
- Methyl 10-undecenoate
- Undecylenic acid methyl ester
- Ethyl 2,4-decadienoate
- Methyl octanoate
Uniqueness
Methyl undec-5-enoate is unique due to its bifunctional nature, combining a terminal double bond with an ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
54471-23-7 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
methyl undec-5-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h7-8H,3-6,9-11H2,1-2H3 |
InChI 键 |
VDDLADIPQFIPEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


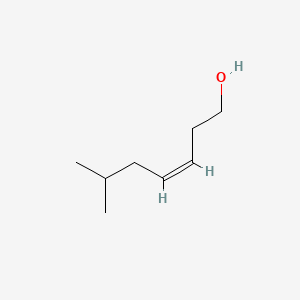
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
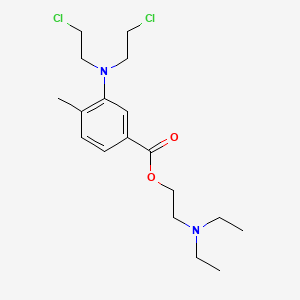
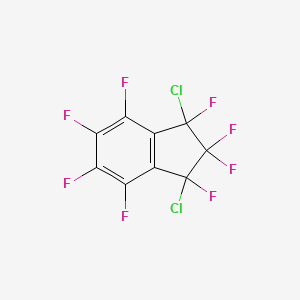
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

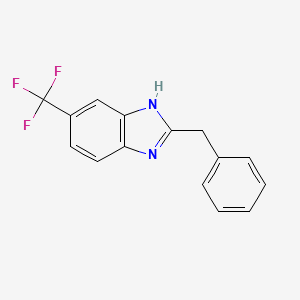

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
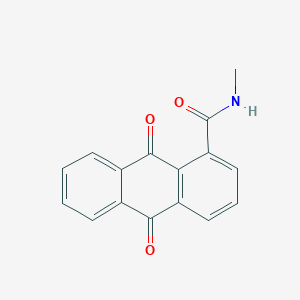

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

